Ceftiofur-d3 (sodium) is a synthetic antibiotic belonging to the third generation of cephalosporins. It was first described in 1987 and is primarily utilized in veterinary medicine for treating bacterial infections in livestock. The compound is marketed under various brand names, notably Excenel, by Zoetis. Ceftiofur-d3 exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in managing infections in animals. Its unique structure allows it to resist hydrolysis by beta-lactamase enzymes, which are commonly produced by resistant bacterial strains .
Ceftiofur-d3 is classified as a small molecule antibiotic within the cephalosporin group. Its sodium salt form is specifically designed for enhanced solubility and bioavailability, facilitating its use in clinical settings. The compound's chemical formula is , with an average molecular weight of approximately 545.53 g/mol .
The synthesis of Ceftiofur-d3 typically involves several steps:
These methods ensure high yields (up to 90%) and maintain the stability of the final product, addressing challenges associated with the amorphous nature of ceftiofur derivatives .
Ceftiofur-d3 features a complex molecular structure characterized by multiple functional groups that contribute to its antibacterial properties. The structure can be represented as follows:
The molecular structure includes a bicyclic core that is essential for its activity against bacterial cell walls.
Ceftiofur-d3 participates in various chemical reactions that are crucial for its mechanism of action:
Ceftiofur-d3 exerts its antibacterial effects primarily through:
These properties enhance its usability in veterinary medicine while ensuring effective delivery and action against pathogens .
Ceftiofur-d3 is predominantly used in veterinary medicine for:
CAS No.: 27542-17-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2